molecular formula C18H17N3O5 B2833893 3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941937-54-8

3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Numéro de catalogue: B2833893
Numéro CAS: 941937-54-8
Poids moléculaire: 355.35
Clé InChI: CWZMZFCRPZTWSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and a 3,4-dimethoxybenzamide moiety at position 2. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry. The methoxy groups on the benzamide and phenyl substituents enhance lipophilicity and may influence interactions with biological targets, such as enzymes or receptors.

Propriétés

IUPAC Name

3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-23-13-6-4-5-12(9-13)17-20-21-18(26-17)19-16(22)11-7-8-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZMZFCRPZTWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the desired benzamide compound. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives of the oxadiazole ring.

    Substitution: Formation of various substituted benzamide derivatives.

Applications De Recherche Scientifique

3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and oxadiazole ring play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .

Comparaison Avec Des Composés Similaires

Structural Analogues with 1,3,4-Oxadiazole Core
Compound Name Substituents on Oxadiazole Core Key Functional Groups Biological Activity/Findings Reference
Target Compound : 3,4-Dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(3-Methoxyphenyl), 2-(3,4-dimethoxybenzamide) Methoxy groups, benzamide Potential antifungal/enzyme inhibition N/A
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 5-(4-Methoxyphenylmethyl), 2-(sulfamoylbenzamide) Sulfamoyl, methylbenzyl Antifungal (C. albicans), Trr1 inhibition
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(Furan-2-yl), 2-(cyclohexylsulfamoyl) Furan, sulfamoyl Antifungal (C. albicans)
3,4-Dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 5-Phenyl, 2-(3,4-dimethoxybenzamide) Phenyl, dimethoxy Structural analog (no activity reported)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(3-Methoxyphenyl), 2-(sulfamoylbenzamide) Dipropylsulfamoyl Potential enzyme inhibition

Key Observations :

  • Substituent Effects : The target compound’s 3-methoxyphenyl group may enhance π-π stacking interactions compared to LMM5’s 4-methoxyphenylmethyl group. Sulfamoyl derivatives (LMM5, LMM11) exhibit antifungal activity, suggesting that the target compound’s dimethoxybenzamide group could offer alternative binding modes .
Thiadiazole and Other Heterocyclic Analogs
Compound Name Core Heterocycle Substituents Biological Activity/Findings Reference
3,4-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole 5-(2-Methylbutan-2-yl), 2-(3,4-dimethoxy) Unreported (structural analog)
N-(1,3-Benzothiazol-2-yl)-2-[(3-cyclohexyl-6-methyl-4-oxidanylidene)…]ethanamide Benzothiazole Complex substituents Unreported (structural analog)

Key Observations :

  • Heterocycle Replacement : Replacing oxadiazole with thiadiazole (e.g., ) introduces sulfur, which may alter electronic properties and metabolic stability. Thiadiazoles are often more lipophilic but less chemically stable than oxadiazoles .
Pharmacokinetic and Mechanistic Comparisons
  • Antifungal Activity : LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in C. albicans, suggesting that the target compound’s methoxy groups could similarly modulate enzyme interactions. However, sulfamoyl moieties in LMM5/LMM11 may confer stronger hydrogen-bonding capacity compared to the target’s benzamide .
  • Enzyme Inhibition : Compounds like D29 (cyclohexyl 2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate) in inhibit AlaDH, highlighting the role of dimethoxyphenyl groups in enzyme binding. The target compound’s lack of a sulfanyl group may redirect its inhibitory mechanism .
  • Solubility : Derivatives with morpholine sulfonyl groups (e.g., ) exhibit enhanced water solubility compared to the target compound’s methoxy-dominated structure, which may prioritize lipophilicity over solubility .

Activité Biologique

3,4-Dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound comprises a benzamide backbone with methoxy substitutions and an oxadiazole moiety. The presence of these functional groups contributes to its biological properties.

PropertyValue
Chemical FormulaC17H18N4O4
Molecular Weight342.35 g/mol
IUPAC Name3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
SolubilitySoluble in DMSO and other organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring enhances binding affinity to various enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling cascades.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to 3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown significant growth inhibition against various cancer cell lines.

  • Case Study : A study reported that oxadiazole derivatives exhibited GI50 values ranging from 0.20–2.58 μM against several human cancer cell lines (NCI 60 panel) .

Antimicrobial Activity

The oxadiazole structure is associated with antimicrobial properties. Research indicates that derivatives can be effective against bacteria and fungi.

  • Findings : A study demonstrated that certain oxadiazole derivatives inhibited Mycobacterium bovis, suggesting potential for tuberculosis treatment .

Comparative Analysis

To understand the uniqueness of 3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, it is beneficial to compare it with similar compounds.

CompoundAnticancer Activity (GI50 μM)Antimicrobial Activity
3,4-Dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideTBDTBD
Benzamide Derivative A0.49 - 48.0Moderate
Benzamide Derivative B0.20 - 2.58High

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative to form the oxadiazole ring, followed by coupling with substituted benzamide groups. Key steps include:

  • Cyclization of 3-methoxyphenyl hydrazide with ethyl chlorooxoacetate under reflux to form the oxadiazole core .
  • Amide bond formation between the oxadiazole intermediate and 3,4-dimethoxybenzoyl chloride using coupling agents like DCC/DMAP .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify methoxy groups (δ ~3.8–4.0 ppm) and aromatic proton environments .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+^+: 423.15 g/mol) .
  • X-ray crystallography (if crystalline): SHELX programs for structure refinement and hydrogen-bonding analysis .

Q. What solubility challenges are anticipated during in vitro assays?

Limited aqueous solubility is common due to hydrophobic methoxy and oxadiazole groups. Mitigation strategies include:

  • Use of DMSO as a stock solvent (<0.1% v/v to avoid cytotoxicity) .
  • Formulation with cyclodextrins or surfactants (e.g., Tween-80) for improved dispersion in biological buffers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

SAR studies should focus on:

  • Substituent modulation : Replacing methoxy groups with halogens (e.g., Cl) or sulfonamides to alter electronic properties and target affinity .
  • Oxadiazole ring substitution : Comparing 1,3,4-oxadiazole with 1,2,4-triazole analogs to assess ring-specific interactions with enzymes like GSK-3β .
  • Pharmacokinetic optimization : Evaluating logP (predicted ~3.5) and polar surface area (123 Å2^2) for blood-brain barrier permeability .

Q. What experimental designs are optimal for assessing its anticancer activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination and comparison to cisplatin controls .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Target validation : Molecular docking (AutoDock Vina) to predict binding to kinases (e.g., GSK-3β) with hydrogen-bond analysis (e.g., Val135 interactions, bond length ~2.85–2.98 Å) .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

  • Reproducibility checks : Independent synthesis and bioactivity validation across multiple labs .
  • Purity standardization : HPLC analysis (e.g., ≥98% purity, C18 column, acetonitrile/water gradient) .
  • Mechanistic follow-up : CRISPR-based gene knockout of suspected targets (e.g., tyrosine kinases) to confirm on-/off-target effects .

Q. What strategies enhance stability during long-term storage?

Stability is influenced by:

  • Light sensitivity : Storage in amber vials at −20°C to prevent oxadiazole ring degradation .
  • Moisture control : Lyophilization and desiccant use to avoid hydrolysis of the benzamide group .

Methodological Considerations

Q. Which analytical techniques are critical for assessing purity and degradation products?

  • HPLC-DAD : Reverse-phase chromatography (C18 column, 254 nm detection) to quantify degradation under stress conditions (heat, pH extremes) .
  • LC-MS/MS : Identification of hydrolysis byproducts (e.g., free benzamide or oxadiazole fragments) .

Q. How can computational modeling guide lead optimization?

  • ADMET prediction : SwissADME for bioavailability, CYP450 inhibition, and hERG channel liability .
  • Molecular dynamics simulations : GROMACS to analyze binding stability with targets over 100-ns trajectories .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.